An In-Depth Technical Guide to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines rigorous analytical methodologies for its characterization, and explores its applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and industrial applications.
Introduction
(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-(methoxycarbonyl)-2-phenyl-L-glycine, is a non-proteinogenic amino acid derivative of significant interest.[1] Its structure, which incorporates a stereochemically defined alpha-carbon, a phenyl ring, and both carboxylic acid and carbamate functional groups, makes it an exceptionally valuable intermediate.[2] It is primarily utilized in the pharmaceutical industry for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[2] The stereochemical integrity of the chiral center is paramount, as the biological activity of the final API often resides in a single enantiomer. This guide explains the critical parameters for synthesizing and validating this compound to meet the stringent requirements of pharmaceutical research and development.
Physicochemical and Stereochemical Properties
The fundamental properties of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.
Core Compound Specifications
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-2-phenylacetic acid | [1] |
| CAS Number | 60725-19-1 | [3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][2] |
| Physical Form | Solid; White to off-white powder or crystals | |
| Purity (Typical) | ≥97% |
Computed Physicochemical Data
Computational models provide valuable insights into the behavior of the molecule in various systems.
| Property | Value | Source(s) |
| XLogP3 | 1.2 | [1] |
| Topological Polar Surface Area | 75.6 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Purification
The synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is most reliably achieved through the N-protection of the parent amino acid, (S)-phenylglycine (L-phenylglycine), using methyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, is a cornerstone of peptide chemistry and ensures the retention of stereochemical integrity.
Synthetic Workflow Overview
The overall process involves the nucleophilic attack of the amino group of L-phenylglycine on the electrophilic carbonyl carbon of methyl chloroformate under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.
Caption: Synthetic workflow for N-protection of L-Phenylglycine.
Detailed Experimental Protocol
Causality Statement: This protocol is designed to maximize yield while preventing racemization. The low temperature (0-5 °C) is critical to control the exothermicity of the reaction and suppress side reactions. The simultaneous addition of base is a key technique to keep the reaction mixture alkaline, which is essential for the reaction to proceed and to prevent the protonation of the starting amine.
Materials:
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(S)-Phenylglycine (1.0 eq)
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Sodium Hydroxide (NaOH, 2.2 eq)
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Methyl Chloroformate (1.1 eq)
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Deionized Water
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Dichloromethane (DCM) or Diethyl Ether
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Concentrated Hydrochloric Acid (HCl)
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Ethyl Acetate
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Hexanes
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (S)-phenylglycine (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water. Cool the resulting solution to 0-5 °C using an ice-water bath.
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Reagent Addition: Prepare two separate solutions: one of methyl chloroformate (1.1 eq) and another of sodium hydroxide (1.1 eq) in water. Add these two solutions dropwise and simultaneously to the stirred amino acid solution over a period of 1 hour.
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Expert Insight: The key is to maintain the reaction pH above 9. Use a pH meter or pH paper to monitor the alkalinity throughout the addition. The rate of addition should be controlled to keep the internal temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino acid is no longer detectable.
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with dichloromethane or diethyl ether to remove any unreacted methyl chloroformate and other non-polar impurities.
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Precipitation: Return the aqueous layer to the flask and cool it in an ice bath. Slowly add concentrated HCl with vigorous stirring until the pH of the solution reaches ~2. A white precipitate of the product will form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
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Purification: For high-purity material, recrystallize the crude product from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C overnight.
Analytical Characterization
Rigorous analytical testing is a self-validating step to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.
Spectroscopic Analysis (Expected Characteristics)
While specific spectra are best obtained experimentally, the expected spectroscopic data based on the molecular structure are as follows:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5-13.0 (br s, 1H, -COOH)
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δ 7.8-8.0 (d, 1H, -NH)
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δ 7.2-7.4 (m, 5H, Ar-H)
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δ 5.2-5.3 (d, 1H, α-CH)
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δ 3.5-3.6 (s, 3H, -OCH₃)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~172 (C=O, carboxylic acid)
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δ ~157 (C=O, carbamate)
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δ ~138 (Ar-C, quaternary)
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δ ~128-129 (Ar-CH)
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δ ~58 (α-CH)
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δ ~52 (-OCH₃)
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FTIR (ATR):
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3300-2500 cm⁻¹ (broad, O-H stretch)
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~3300 cm⁻¹ (N-H stretch)
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~1720 cm⁻¹ (C=O stretch, carboxylic acid)
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~1690 cm⁻¹ (C=O stretch, carbamate)
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~1520 cm⁻¹ (N-H bend)
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3100-3000, 1600, 1450 cm⁻¹ (Aromatic C-H and C=C stretches)
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Chromatographic Purity and Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is the authoritative method for determining the enantiomeric excess (e.e.) of the product.
